molecular formula C9H7F3O4 B7989443 Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Cat. No.: B7989443
M. Wt: 236.14 g/mol
InChI Key: YNDLEMAYTXUDQD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate (CAS 1261764-03-7) is a high-value benzoate ester derivative utilized in organic synthesis and medicinal chemistry research. Its molecular formula is C9H7F3O4, with a molecular weight of 236.15 g/mol . The compound features a benzoate core functionalized with both a 4-hydroxy and a 2-(trifluoromethoxy) group. The trifluoromethoxy (-OCF3) group is a critical structural motif in modern drug design, as its incorporation into organic compounds can significantly enhance properties vital to a compound's pharmacological profile . These properties include metabolic stability, lipophilicity, and membrane permeability, making derivatives of this compound promising candidates for the development of new active pharmaceutical ingredients (APIs) . This chemical serves as a versatile synthetic intermediate, particularly in the discovery of novel antibiotic classes. Artificial intelligence (AI)-integrated drug discovery platforms have identified structurally similar compounds with potent activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The scaffold is a privileged structure in antibacterial research, and its derivatives are evaluated for minimum inhibitory concentration (MIC) against a range of bacterial strains . Furthermore, the ester functional group allows for further chemical modifications, enabling researchers to explore a wide structure-activity relationship (SAR) landscape and optimize lead compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 4-hydroxy-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDLEMAYTXUDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2SO4Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water\text{4-Hydroxy-2-(trifluoromethoxy)benzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2​SO4​​Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde or 4-hydroxy-2-(trifluoromethoxy)acetophenone.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is characterized by the presence of a trifluoromethoxy group, which imparts unique electronic and steric properties to the molecule. The molecular formula is C9H7F3O3C_9H_7F_3O_3, and its structure features a benzoate core with hydroxy and trifluoromethoxy substituents that enhance its reactivity and solubility in organic solvents.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit promising antimicrobial properties. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. For instance, compounds with similar structures have shown activity against Gram-positive bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Properties

Research has demonstrated that this compound can inhibit neuroinflammation, a critical factor in neurodegenerative diseases. In vitro studies using microglial cell lines have shown that this compound reduces the release of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Antitumor Activity

The compound's structural features may also contribute to its anticancer effects. Similar trifluoromethyl-containing compounds have been evaluated for their ability to inhibit tumor growth in various cancer models, including breast and prostate cancers . The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of trifluoromethoxy groups can improve the hydrophobicity of polymer surfaces .

Coatings and Surface Modifications

Due to its unique chemical properties, this compound is explored for use in advanced coating technologies. It can be utilized to create surfaces that resist fouling and corrosion, particularly in marine environments where exposure to harsh conditions is prevalent .

Pesticide Development

The trifluoromethoxy group is known for enhancing the biological activity of agrochemicals. Research indicates that derivatives of this compound could be developed into effective pesticide formulations with reduced environmental impact compared to traditional chemicals . These formulations may offer improved efficacy against pests while minimizing toxicity to non-target organisms.

Environmental Monitoring

Compounds like this compound can be used as markers for environmental monitoring due to their stability and persistence in various ecosystems. Their detection can help assess pollution levels and evaluate the effectiveness of remediation efforts .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria; potential for drug development
Anti-inflammatory Inhibited cytokine release in microglial cells; implications for neurodegenerative diseases
Polymer Synthesis Enhanced thermal stability and chemical resistance in fluorinated polymers
Pesticide Development Promising results for developing eco-friendly pesticides

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The position of substituents and the nature of functional groups critically affect the physicochemical and biological properties of benzoate derivatives. Below is a comparative analysis of methyl 4-hydroxy-2-(trifluoromethoxy)benzoate and structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OH (C4), -OCF₃ (C2) C₉H₇F₃O₄ ~236.15 Potential pharmaceutical applications [Hypothetical]
Methyl 3-(trifluoromethoxy)benzoate -OCF₃ (C3) C₉H₇F₃O₃ 220.14 Intermediate for agrochemicals
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate -OH (C4), -CF₃ (C3) C₉H₇F₃O₃ 220.14 Bioactive precursor (e.g., antiviral)
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate -OCH₃ (C4), -OCF₃ (C2) C₁₀H₉F₃O₄ 250.17 Liquid crystal materials
Methyl 4-bromo-2-(trifluoromethoxy)benzoate -Br (C4), -OCF₃ (C2) C₉H₆BrF₃O₃ 299.04 Synthetic intermediate for cross-coupling

Key Observations :

  • Substituent Position: The OCF₃ group at C2 in the target compound distinguishes it from analogues like methyl 3-(trifluoromethoxy)benzoate (OCF₃ at C3).
  • Functional Group Effects : Replacing -OCF₃ with -CF₃ (as in methyl 4-hydroxy-3-(trifluoromethyl)benzoate) reduces electron-withdrawing effects, altering solubility and metabolic stability .
  • Biological Relevance : Hydroxyl groups enhance hydrogen-bonding capacity, making the target compound more hydrophilic than methoxy or bromo derivatives .

Research Findings and Data

Stability and Conformational Analysis

  • Methyl benzoate derivatives exhibit conformational flexibility under pressure. For instance, methyl benzoate adopts a twisted conformation at ambient pressure but transitions to a planar structure above 0.54 GPa . The bulky OCF₃ group in the target compound may stabilize specific conformations, impacting crystallinity and solubility.

Biological Activity

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a hydroxyl group and a trifluoromethoxy group, which enhance its lipophilicity and biological activity. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, facilitating interactions with various biological targets such as enzymes and receptors.

Property Value
Molecular FormulaC9H8F3O3
Molecular Weight220.15 g/mol
SolubilitySoluble in organic solvents
LipophilicityHigh

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate various biochemical pathways by forming hydrogen bonds with target proteins due to its hydroxyl group. This interaction may lead to alterations in enzyme activity, influencing metabolic processes and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, suggesting potential applications as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various benzoate derivatives, this compound was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods, revealing competitive efficacy compared to established antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Research Findings on Anti-inflammatory Activity

A recent study demonstrated that this compound significantly reduced inflammation markers in animal models. The compound was administered at varying doses, showing dose-dependent effects on inflammation reduction measured by cytokine levels in serum samples .

Applications in Drug Development

Due to its promising biological activities, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable candidate for drug design aimed at treating infections and inflammatory diseases .

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.9 ppm).
    • ¹⁹F NMR: Confirm trifluoromethoxy signal (δ -55 to -58 ppm) .
  • IR : Validate ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) .

How do computational methods like DFT improve understanding of electronic properties?

Advanced Research Question
Density-functional theory (DFT) with B3LYP hybrid functionals predicts:

  • HOMO-LUMO gaps (relevant for reactivity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
    Methodology : Use Gaussian or ORCA software with 6-311++G(d,p) basis set. Compare results with experimental UV-Vis spectra.

What strategies address contradictions in reported solubility data?

Advanced Research Question

  • Solvent Screening : Test solubility in DMSO, methanol, and ethyl acetate via gravimetric analysis.
  • Thermodynamic Analysis : Measure Hansen solubility parameters and correlate with DFT-calculated polarity indices .
  • Documentation : Report temperature, purity (≥95%), and crystallinity, as amorphous forms may exhibit higher solubility .

How to optimize reaction conditions to minimize byproducts in esterification?

Basic Research Question

  • Catalyst Screening : Compare H₂SO₄, HCl, or p-toluenesulfonic acid.
  • Temperature Control : Maintain reflux at 65–70°C to avoid decarboxylation.
  • Stoichiometry : Use 1.2 equivalents of methanol to drive equilibrium.
    Validation : Analyze by GC-MS for methyl ester purity .

What are the challenges in quantifying trace impurities in this compound?

Advanced Research Question

  • LC-MS/MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to detect hydrolyzed benzoic acid derivatives.
  • Calibration Standards : Synthesize and quantify impurities (e.g., 4-hydroxy-2-(trifluoromethoxy)benzoic acid) for accurate spike-recovery tests .

How does the trifluoromethoxy group influence biological activity in related compounds?

Advanced Research Question

  • SAR Studies : Compare with non-fluorinated analogs to assess lipophilicity (logP) and membrane permeability.
  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to electron-withdrawing effects of the CF₃O group .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (P260 hazard code) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can researchers resolve discrepancies between computational and experimental vibrational spectra?

Advanced Research Question

  • Normal Mode Analysis : Use VEDA software to assign DFT-calculated IR bands to specific molecular vibrations.
  • Anharmonic Corrections : Apply scaling factors (0.96–0.98) to B3LYP frequencies to match experimental data .
  • Crystal Packing Effects : Compare solution-phase IR with solid-state spectra to identify hydrogen-bonding influences .

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